molecular formula C17H21N3OS B11101487 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide

Cat. No.: B11101487
M. Wt: 315.4 g/mol
InChI Key: VTNDWSITFLJNHP-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reaction: The 4-methylphenyl group is introduced via a substitution reaction using a suitable aryl halide.

    Acylation: The piperidin-1-yl group is introduced through an acylation reaction using piperidine and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and tumor pathways.

    Pathways: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide
  • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and selectivity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and reduced side effects.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H21N3OS/c1-13-5-7-14(8-6-13)15-12-22-17(18-15)19-16(21)11-20-9-3-2-4-10-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19,21)

InChI Key

VTNDWSITFLJNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3

Origin of Product

United States

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